5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid
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Overview
Description
5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid typically involves the formation of the thiazole ring followed by the introduction of the pentanoic acid side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its role in targeting specific biological pathways.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid is unique due to its specific structure, which combines a thiazole ring with a pentanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89149-11-1 |
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Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
5-(2,2-dimethyl-5H-1,3-thiazol-5-yl)pentanoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-10(2)11-7-8(14-10)5-3-4-6-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
VDNSCJGWGXCBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=CC(S1)CCCCC(=O)O)C |
Origin of Product |
United States |
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